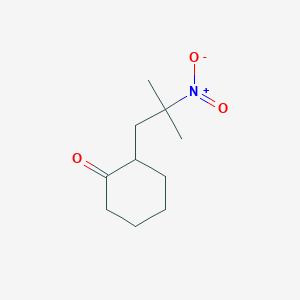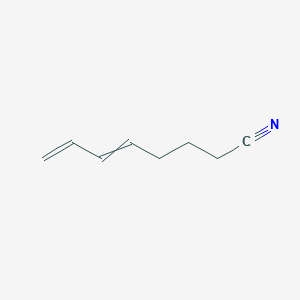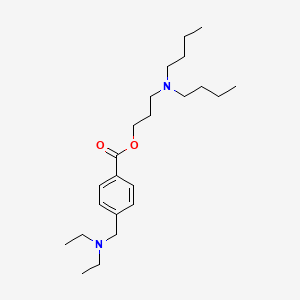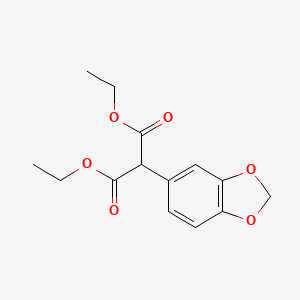![molecular formula C13H7F3N2O5 B14433896 2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid CAS No. 77529-20-5](/img/structure/B14433896.png)
2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is a complex organic compound that features a nitro group, a trifluoromethyl group, and a pyridinyl ether moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid typically involves multiple steps. One common method includes the esterification of nicotinic acid followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions
2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Coupling: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and exert its effects .
類似化合物との比較
Similar Compounds
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Shares the trifluoromethyl and pyridine moieties but lacks the nitro group.
2-(Trifluoromethyl)pyridine-5-boronic acid: Contains a boronic acid group instead of the nitro and benzoic acid groups.
Uniqueness
2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is unique due to the combination of its nitro, trifluoromethyl, and pyridinyl ether functionalities. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
77529-20-5 |
|---|---|
分子式 |
C13H7F3N2O5 |
分子量 |
328.20 g/mol |
IUPAC名 |
2-nitro-5-[5-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C13H7F3N2O5/c14-13(15,16)7-1-4-11(17-6-7)23-8-2-3-10(18(21)22)9(5-8)12(19)20/h1-6H,(H,19,20) |
InChIキー |
SNKSCHCSNQDPLH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=NC=C(C=C2)C(F)(F)F)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


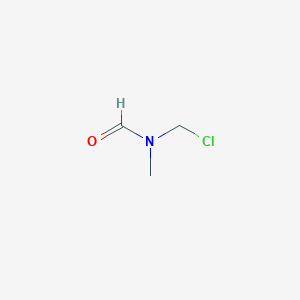

![Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride](/img/structure/B14433828.png)
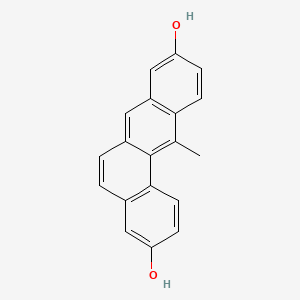

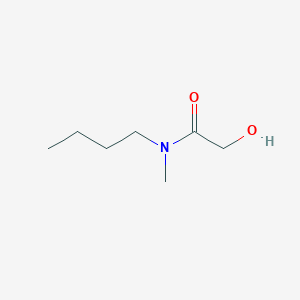
![{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane](/img/structure/B14433840.png)
silane](/img/structure/B14433845.png)


